5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid
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Overview
Description
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid typically involves the protection of the amino group using the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the production of the compound with high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Oxidation and Reduction Reactions: The alkyne group in the compound can undergo oxidation to form diketones or reduction to form alkanes.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide.
Peptide Coupling: DCC or DIC in the presence of a base like N-methylmorpholine.
Oxidation: Potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Fmoc Removal: The free amino acid.
Peptide Coupling: Peptides or polypeptides.
Oxidation: Diketones.
Reduction: Alkanes.
Scientific Research Applications
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid has several applications in scientific research:
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Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Properties
CAS No. |
2694744-32-4 |
---|---|
Molecular Formula |
C20H17NO4 |
Molecular Weight |
335.4 |
Purity |
95 |
Origin of Product |
United States |
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